molecular formula C40H60N2O8 B152010 Naugard XL-1 CAS No. 70331-94-1

Naugard XL-1

Cat. No.: B152010
CAS No.: 70331-94-1
M. Wt: 696.9 g/mol
InChI Key: OXWDLAHVJDUQJM-UHFFFAOYSA-N
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Mechanism of Action

Naugard XL-1, also known as (Oxalylbis(azanediyl))bis(ethane-2,1-diyl) bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate), is a unique compound with a dual function as an antioxidant and a metal deactivator . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of this compound are metallic ions present in various systems, particularly in polyolefins and polystyrenics . These ions often originate from residual polymer catalysts, inorganic pigments, or mineral-filled polymers .

Mode of Action

This compound functions by deactivating these metallic ions, thereby preventing them from interfering with the system . In addition to this, it also acts as an antioxidant, providing protection against oxidative degradation .

Biochemical Pathways

It is known that the compound’s antioxidant activity helps to prevent oxidative damage, while its metal deactivation function prevents interference from metallic ions .

Pharmacokinetics

It is known that the compound has high solubility, which could potentially influence its bioavailability .

Result of Action

The dual functionality of this compound results in enhanced protection of the system. By deactivating metallic ions and acting as an antioxidant, it helps to maintain the integrity and functionality of the system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, extended storage at elevated temperatures or exposure to direct heat could decrease the product’s shelf life .

Preparation Methods

The synthesis of Naugard XL-1 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then reacted with 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid. The reaction conditions typically involve the use of solvents like chloroform and catalysts to facilitate the process. Industrial production methods focus on optimizing yield and purity while ensuring compliance with regulatory standards .

Chemical Reactions Analysis

Naugard XL-1 undergoes several types of chemical reactions, including:

    Oxidation: It acts as an antioxidant, preventing the oxidation of polymers by scavenging free radicals.

    Reduction: It can reduce metal ions, thereby deactivating them and preventing catalytic degradation of polymers.

    Substitution: The phenolic groups in this compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Naugard XL-1 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Naugard XL-1 is unique due to its dual functionality as both an antioxidant and a metal deactivator. Similar compounds include:

Properties

IUPAC Name

2-[[2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylamino]-2-oxoacetyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60N2O8/c1-37(2,3)27-21-25(22-28(33(27)45)38(4,5)6)13-15-31(43)49-19-17-41-35(47)36(48)42-18-20-50-32(44)16-14-26-23-29(39(7,8)9)34(46)30(24-26)40(10,11)12/h21-24,45-46H,13-20H2,1-12H3,(H,41,47)(H,42,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWDLAHVJDUQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCNC(=O)C(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052450
Record name 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

70331-94-1
Record name 2,2′-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70331-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naugard XL-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070331941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-dioxoethylene)bis(iminoethylene) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the key findings of the subchronic feeding study of Naugard XL-1 in beagle dogs?

A1: The study found no observable adverse effects in beagle dogs even at high doses of this compound. The researchers examined a range of health parameters, including body weight, food consumption, organ weight, blood counts, blood chemistry, urine composition, and conducted ophthalmic, gross, and histopathological examinations. Across all these measures, there were no statistically significant differences between the dogs fed this compound and the control group. This suggests that this compound exhibits a favorable safety profile in this animal model under the study's conditions. []

Q2: What is the significance of these findings in the context of this compound's potential applications?

A2: While this study focuses on safety and toxicology, the absence of observable adverse effects across a range of doses is a positive indicator for its potential use in various applications. This information is particularly valuable during the early stages of product development where understanding a compound's safety profile is crucial. Further research, including long-term studies, will be essential to comprehensively evaluate this compound's safety profile for different applications. []

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